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Compound of Interest

Compound Name: 3,5-Dichloro-2-hydroxybenzamide

Cat. No.: B094599 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data for 3,5-Dichloro-2-
hydroxybenzamide, a halogenated salicylamide derivative of interest in medicinal chemistry

and material science. Due to the limited availability of published experimental data for this

specific compound, this document outlines the expected spectroscopic characteristics based

on related compounds and general principles. It also provides a general methodology for

acquiring such data.

Introduction
3,5-Dichloro-2-hydroxybenzamide belongs to the class of salicylamides, which are known for

a wide range of biological activities. The substitution pattern of the benzene ring, with two

chlorine atoms and a hydroxyl and an amide group, dictates its physicochemical and

spectroscopic properties. Understanding these properties through techniques like Nuclear

Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is crucial for its identification, purity

assessment, and the study of its interactions in biological and chemical systems.

Spectroscopic Data
A comprehensive search of scientific literature and chemical databases did not yield

experimentally-derived NMR or a detailed, assigned IR spectrum specifically for 3,5-Dichloro-
2-hydroxybenzamide. The data presented here is based on analysis of structurally similar

compounds and predictive models.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. For

3,5-Dichloro-2-hydroxybenzamide, both ¹H and ¹³C NMR would provide key information.

Table 1: Predicted ¹H NMR Spectral Data for 3,5-Dichloro-2-hydroxybenzamide

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~ 7.5 - 7.8 d 1H Aromatic H

~ 7.2 - 7.4 d 1H Aromatic H

~ 8.0 - 9.0 br s 2H -CONH₂

~ 10.0 - 12.0 br s 1H Ar-OH

Note: Predicted chemical shifts are highly dependent on the solvent and concentration. The

amide and hydroxyl protons are expected to be broad and their chemical shifts can vary

significantly.

Table 2: Predicted ¹³C NMR Spectral Data for 3,5-Dichloro-2-hydroxybenzamide

Chemical Shift (ppm) Assignment

~ 170 C=O (Amide)

~ 155 C-OH

~ 135 C-Cl

~ 130 C-Cl

~ 125 Aromatic C-H

~ 120 Aromatic C-H

~ 118 Aromatic C-CONH₂

Infrared (IR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b094599?utm_src=pdf-body
https://www.benchchem.com/product/b094599?utm_src=pdf-body
https://www.benchchem.com/product/b094599?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3,5-Dichloro-2-hydroxybenzamide would be characterized by the vibrational

frequencies of its hydroxyl, amide, and chloro-aromatic moieties.

Table 3: Expected IR Absorption Bands for 3,5-Dichloro-2-hydroxybenzamide

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad O-H and N-H stretching

~ 3150 Medium N-H stretching (amide)

~ 1650 Strong C=O stretching (Amide I)

~ 1600 Medium N-H bending (Amide II)

~ 1580, 1470 Medium-Strong C=C aromatic ring stretching

~ 1250 Medium C-O stretching

800 - 600 Strong C-Cl stretching

Experimental Protocols
The following are generalized experimental protocols for obtaining the NMR and IR

spectroscopic data for 3,5-Dichloro-2-hydroxybenzamide.

NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) would be

suitable.

Sample Preparation:

Dissolve 5-10 mg of purified 3,5-Dichloro-2-hydroxybenzamide in approximately 0.6 mL of

a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent is critical

and will affect the chemical shifts, particularly of the labile -OH and -NH₂ protons. DMSO-d₆

is often a good choice for observing exchangeable protons.

Transfer the solution to a standard 5 mm NMR tube.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b094599?utm_src=pdf-body
https://www.benchchem.com/product/b094599?utm_src=pdf-body
https://www.benchchem.com/product/b094599?utm_src=pdf-body
https://www.benchchem.com/product/b094599?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition:

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30°

pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a

good signal-to-noise ratio.

¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger

number of scans will be required compared to ¹H NMR due to the lower natural abundance

of ¹³C.

IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation:

Solid State (KBr Pellet):

Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry potassium bromide

(KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is

obtained.

Press the powder into a thin, transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

Record a background spectrum of the empty sample holder (or clean ATR crystal).

Place the sample in the spectrometer and record the sample spectrum.

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
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Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

3,5-Dichloro-2-hydroxybenzamide.
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Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion
While experimental spectroscopic data for 3,5-Dichloro-2-hydroxybenzamide is not readily

available in the public domain, this guide provides a framework for its expected NMR and IR

characteristics and the methodologies for their acquisition. The provided data tables, based on

analogous structures, serve as a preliminary reference for researchers working with this

compound. It is strongly recommended that experimental data be acquired for unambiguous

characterization.

To cite this document: BenchChem. [Spectroscopic Analysis of 3,5-Dichloro-2-
hydroxybenzamide: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b094599#spectroscopic-data-of-3-5-dichloro-2-
hydroxybenzamide-nmr-ir]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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